2-methyl-5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrazine
Description
The compound 2-methyl-5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrazine features a pyrazine core substituted with a methyl group at position 2 and a 3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl moiety at position 3.
Properties
IUPAC Name |
(5-methylpyrazin-2-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-11-8-18-14(9-17-11)15(20)19-7-4-13(10-19)21-12-2-5-16-6-3-12/h2-3,5-6,8-9,13H,4,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNCSLJWTOIJSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-methyl-5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrazine” typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazine Ring: Starting from a suitable precursor, the pyrazine ring can be synthesized through cyclization reactions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution or cyclization reactions.
Coupling Reactions: The final step involves coupling the pyrazine and pyrrolidine rings with the pyridine ring through a methanone linkage.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
“2-methyl-5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrazine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, “2-methyl-5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrazine” can be used as a building block for synthesizing more complex molecules.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a potential drug candidate.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, particularly in targeting specific biological pathways.
Industry
In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of “2-methyl-5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrazine” would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Features
Key Observations:
- Pyridine vs. Pyrazine Cores : Pyridine-based analogues (e.g., ) exhibit higher basicity compared to pyrazine derivatives, which may influence pharmacokinetic properties like absorption and distribution .
- Electron Effects : Nitromethylene groups () introduce electron-withdrawing effects, contrasting with the electron-donating pyridin-4-yloxy group in the target compound, which may alter reactivity or metabolic stability .
Table 2: Physicochemical Comparison
| Property | Target Compound | 2-Methyl-5-(methylsulfanyl)pyrazine | 1-[3-(1-Pyrrolidinylcarbonyl)-2-pyridyl]piperazine |
|---|---|---|---|
| Molecular Weight | ~357.37 g/mol | 154.21 g/mol | 260.33 g/mol |
| logP (Predicted) | ~1.8 (moderate) | ~2.5 (high) | ~1.2 (low) |
| Hydrogen Bond Acceptors | 6 | 3 | 4 |
| Solubility | Moderate (amide/pyridine) | Low (lipophilic -SCH₃) | High (piperazine basicity) |
Biological Activity
2-Methyl-5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrazine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article presents an overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 320.37 g/mol. The compound features a pyrazine ring, which is known for its diverse biological properties, including antibacterial and anticancer activities.
Anticancer Activity
Recent studies have highlighted the potential of pyrazine derivatives in inducing apoptosis in cancer cells. For instance, related compounds have been shown to inhibit cell proliferation and induce apoptosis through various mechanisms:
- Mechanism of Action : Compounds from the pyrazine family have been reported to affect the expression of key proteins involved in apoptosis, such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic) . In particular, the down-regulation of Bcl-2 and Survivin, along with the up-regulation of Bax, has been observed after treatment with similar pyrazine derivatives .
Pharmacological Studies
Pharmacological evaluations have demonstrated that derivatives like 2-methyl-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate exhibit significant cytotoxicity against human leukemia K562 cells, with an IC50 value of 25 μM after 72 hours . This indicates that structural modifications in pyrazines can enhance their anticancer efficacy.
Study on Apoptosis Induction
In a study investigating the effects of a closely related pyrazine derivative on K562 cells:
- Methodology : Cells were treated with varying concentrations (20-120 μM) for 24 to 72 hours. The viability was assessed using MTT assays, while apoptosis was evaluated using flow cytometry and DNA fragmentation assays.
- Results : The study found significant morphological changes indicative of apoptosis, with increased sub-G1 cell populations suggesting cell cycle arrest .
Comparative Analysis with Other Compounds
A comparative analysis was conducted between this compound and other known anticancer agents:
| Compound Name | IC50 (μM) | Mechanism |
|---|---|---|
| This compound | TBD | Apoptosis induction via Bcl-2/Bax modulation |
| 2-Methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine | 25 | Apoptosis induction in K562 cells |
| Other Pyrazine Derivatives | Varies | Various mechanisms including cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
